Desacetyl Diltiazem D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

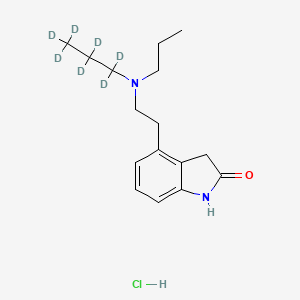

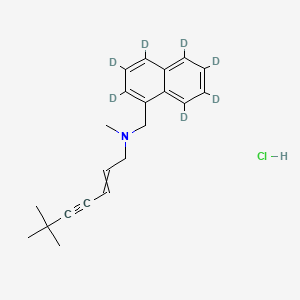

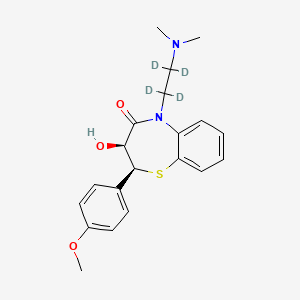

Desacetyl Diltiazem D4 is a stable isotope labelled metabolite of Diltiazem . It is used in neurology research and falls under the categories of cardiac drugs and beta blockers . The molecular formula of Desacetyl Diltiazem D4 is C20H20D4N2O3S • HCl, and it has a molecular weight of 376.513646 .

Molecular Structure Analysis

The molecular structure of Desacetyl Diltiazem D4 is represented by the formula C20H20D4N2O3S • HCl . The compound is a stable isotope labelled metabolite, which means it contains non-radioactive isotopes that have been incorporated into the compound to allow for detection and quantification in metabolic studies.Chemical Reactions Analysis

Desacetyl Diltiazem D4 is a metabolite of Diltiazem, which means it is produced through the metabolic processes of N-demethylation, O-demethylation, and deacetylation . The specific chemical reactions involved in these processes are not detailed in the available resources.Physical And Chemical Properties Analysis

Desacetyl Diltiazem D4 has a molecular weight of 376.513646 . Other physical and chemical properties such as melting point, solubility, and stability are not specified in the available resources.Scientific Research Applications

Quantification in Human Plasma

Desacetyl Diltiazem D4 is used in the quantification of Diltiazem and its metabolites in human plasma . A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed and validated for this purpose . This method is simple, sensitive, selective, and rugged .

Stability Study

A stability study of Diltiazem and its metabolites in human plasma has been performed using Desacetyl Diltiazem D4 . This study used various buffer reagents at different strengths . The plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .

Pharmacokinetic Application

Desacetyl Diltiazem D4 is used in pharmacokinetic applications . A simple and sensitive Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry method was developed for this purpose .

Metabolite Analysis

Desacetyl Diltiazem D4 is used in the metabolite analysis of Diltiazem . The metabolites produced through metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

Cardiac Drugs and Beta Blockers

Desacetyl Diltiazem D4 is used in the research of cardiac drugs and beta blockers . It is used in the study of calcium channel, epilepsy, Parkinson’s, and stroke .

Formulation and Evaluation

Desacetyl Diltiazem D4 is used in the formulation and evaluation of Diltiazem hydrochloride gels . These gels are prepared using FDA recommended polymers for topical application .

Safety And Hazards

properties

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-AKZXBINPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747513 |

Source

|

| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetyl Diltiazem D4 | |

CAS RN |

112259-40-2 |

Source

|

| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.